molecular formula C20H22N4O2 B2509026 3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide CAS No. 2034505-68-3

3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Cat. No. B2509026
CAS RN: 2034505-68-3
M. Wt: 350.422
InChI Key: ODWFNBRBWIBNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide" is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is a class of compounds known for their potential biological activities. The methoxyphenyl group is a common feature in these molecules, which is often linked to various pharmacophores to enhance or modify their biological effects.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, incorporating various moieties such as semicarbazide, thiosemicarbazide, and thiadiazole, among others . The molecular structures of these compounds were confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . Although the specific synthesis of "3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide" is not detailed, the methodologies applied to similar compounds suggest a multi-step synthetic route involving amide bond formation and the introduction of the pyridin-2-yl-imidazol-1-yl moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. The presence of the 4-methoxyphenyl group is a key structural element, which is consistent across different derivatives . The molecular structure is crucial for the biological activity of these compounds, as it determines the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the 4-methoxyphenyl derivatives can lead to various rearrangements and transformations. For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles . This suggests that the 4-methoxyphenyl group can participate in nucleophilic substitution reactions, which could be relevant for the compound , especially if similar reaction conditions are applied.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide" are not explicitly provided, the properties of related compounds can offer some insights. The solubility, melting point, and stability of these compounds are influenced by the nature of the substituents and the overall molecular structure. The presence of the methoxy group could potentially increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems .

Antioxidant and Anticancer Activity

The antioxidant activity of related compounds has been evaluated using the DPPH radical scavenging method, with some derivatives showing higher activity than ascorbic acid . Anticancer activity has also been tested using the MTT assay against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds exhibiting significant cytotoxicity . These findings suggest that the compound may also possess similar biological activities, warranting further investigation.

Gastric Acid Antisecretory Activity

Although not directly related to the compound , other derivatives with a methoxyphenyl group have been tested for their gastric acid antisecretory activity . This indicates that the methoxyphenyl moiety, when attached to the right pharmacophore, can contribute to significant biological effects, such as the inhibition of gastric acid secretion .

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has shown the synthesis of novel derivatives with significant antioxidant and anticancer activities. A study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, demonstrating enhanced antioxidant activity compared to ascorbic acid and selective cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. The study highlights the potential of these compounds in developing new therapeutic agents for treating cancer (Tumosienė et al., 2020).

Synthesis and Chemical Properties

The chemical reactivity and synthesis routes of similar compounds have been extensively studied. For instance, Khalafy et al. (2002) explored the synthesis of imidazo[1,2-a]pyridines and indoles from 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, revealing the versatility of these structures in chemical transformations and their potential applications in drug development (Khalafy et al., 2002).

Luminescent Materials

The synthesis of derivatives with notable optical properties has been reported by Volpi et al. (2017), where 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized and characterized for their absorption, fluorescence spectra, and quantum yields. These compounds show promise for applications in developing luminescent materials (Volpi et al., 2017).

Imaging and Radioligand Applications

A novel radioligand for imaging the AT1 angiotensin receptor with PET was developed by Mathews et al. (2004), showcasing the application of these compounds in medical imaging and diagnostic procedures. This study emphasizes the versatility of such compounds in biotechnological applications beyond their therapeutic potential (Mathews et al., 2004).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-26-17-8-5-16(6-9-17)7-10-19(25)22-12-14-24-15-13-23-20(24)18-4-2-3-11-21-18/h2-6,8-9,11,13,15H,7,10,12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWFNBRBWIBNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.